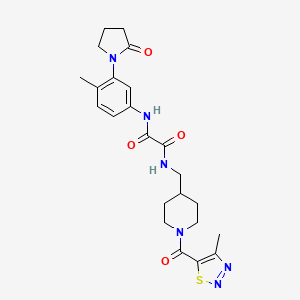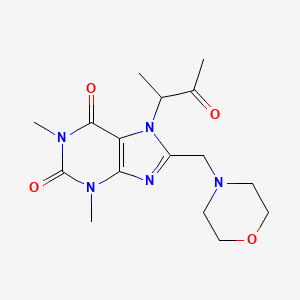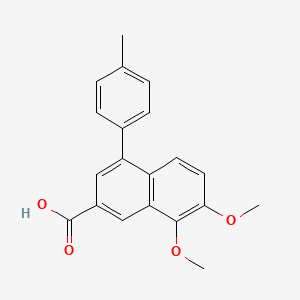
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide” is a chemical compound with the CAS number 2034511-78-7 . It has a molecular formula of C18H15N5O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C18H15N5O2/c24-18(16-11-20-14-4-1-2-5-15(14)22-16)19-7-8-23-12-13(10-21-23)17-6-3-9-25-17/h1-6,9-12H,7-8H2,(H,19,24) . This indicates that the compound contains a furan ring, a pyrazole ring, and a quinoxaline ring, all connected by an ethyl chain . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 336.388 Da . Other properties such as logP, logD, and logSw are not available for this specific compound, but similar compounds have values around 1.8893 for logP and logD, and -2.4133 for logSw .Mechanism of Action
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exerts its biological effects by modulating the activity of various molecular targets, including kinases, ion channels, and receptors. This compound has been shown to inhibit the activity of several kinases, including Src, FAK, and EGFR, which are involved in cancer progression and metastasis. Additionally, this compound has been found to block the activity of ion channels, such as TRPV1 and TRPM8, which are implicated in pain and inflammation. This compound also acts as an antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound also inhibits the migration and invasion of cancer cells by suppressing the activity of metalloproteinases involved in extracellular matrix degradation. In addition, this compound has been found to reduce the production of reactive oxygen species and nitric oxide, which are implicated in inflammation and oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide has several advantages as a research tool, including its high potency and selectivity for its molecular targets. Moreover, this compound has good solubility and stability, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its relatively high cost and limited availability. Furthermore, this compound may exhibit off-target effects at high concentrations, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the elucidation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Finally, the potential use of this compound as a therapeutic agent for neurodegenerative disorders warrants further investigation.
Synthesis Methods
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminoquinoxaline with furan-2-carbaldehyde followed by cyclization with 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The resulting intermediate is then coupled with 2-bromoacetamide to yield this compound.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anti-proliferative and anti-metastatic effects in cancer cells by inhibiting the activity of key signaling pathways involved in cancer progression. Moreover, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(16-11-20-14-4-1-2-5-15(14)22-16)19-7-8-23-12-13(10-21-23)17-6-3-9-25-17/h1-6,9-12H,7-8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYOKULSYMVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2450494.png)
![1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone](/img/structure/B2450496.png)

![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)

![3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2450503.png)



![N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea](/img/no-structure.png)

![4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2450512.png)
![N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2450513.png)
![2-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2450515.png)